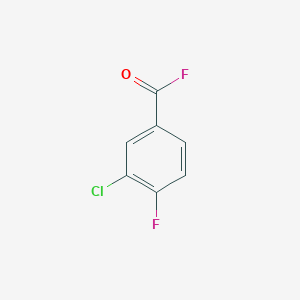

3-Chloro-4-fluorobenzoyl fluoride

Overview

Description

3-Chloro-4-fluorobenzoyl fluoride is a fluorinated organic compound . It is a structurally diverse alkyl fluoride that is widely used across the chemical and life sciences .

Synthesis Analysis

The synthesis of this compound involves C(sp2)-C(sp3) cross-coupling reactions of alkyl fluorides with fluorophilic organozinc compounds. This process uses a heterolytic mechanism that involves short-lived ion pairs and uses the stability of the Zn-F bond as the thermodynamic driving force .Molecular Structure Analysis

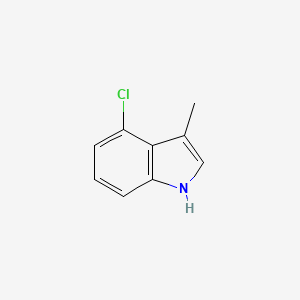

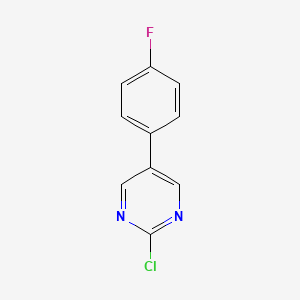

The molecular formula of this compound is C7H3ClF2O . The Fourier transform infrared and Fourier transform Raman spectra of this compound were recorded in the solid phase .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily C(sp2)-C(sp3) cross-coupling reactions with fluorophilic organozinc compounds . These reactions are mechanistically different from previously reported radical reactions and overcome long-standing limitations of organometallic cross-coupling methodology .Physical And Chemical Properties Analysis

The molecular weight of this compound is 193.00 g/mol . It has a topological polar surface area of 17.1 Ų .Scientific Research Applications

Magnetic Resonance Studies

The studies on benzoyl fluoride derivatives, including compounds similar to 3-Chloro-4-fluorobenzoyl fluoride, highlight their importance in magnetic resonance spectroscopy. Schaefer, Marat, Chum, and Janzen (1977) analyzed the high-resolution proton and fluorine magnetic resonance spectra of various benzoyl fluorides, noting the sensitivity of the fluorine shifts to intramolecular interactions and steric effects. This research is crucial for understanding the structural and conformational aspects of these compounds (Schaefer et al., 1977).

Microwave Spectrum and Internal Rotation

Larsen, Pedersen, and Sørensen (1988) conducted a study on the microwave spectrum of 3-fluorobenzoyl fluoride, which shares structural similarities with this compound. Their work provides insights into the potential for internal rotation in such molecules, which is essential for understanding their dynamic behavior and reactivity (Larsen et al., 1988).

Herbicidal Activity

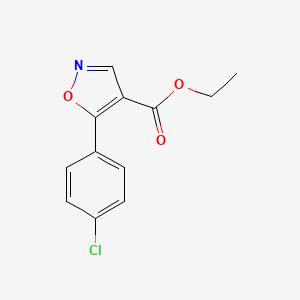

Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea and examined its herbicidal activity. This application demonstrates the potential agricultural use of 3-Chloro-4-fluorobenzoyl-related compounds in controlling unwanted vegetation (Liu Chang-chun, 2006).

Fluorobenzoic Acid Degradation

Research on the degradation of fluorobenzoic acids by Pseudomonas sp. B13, conducted by Schreiber et al. (1980), suggests that compounds like this compound could be involved in environmental biodegradation processes. This study highlights the microorganism's ability to cometabolize monofluorobenzoates and offers a proposed catabolic pathway for isomeric fluorobenzoates (Schreiber et al., 1980).

High-Speed Liquid Chromatography

Frei and Lawrence (1973) discussed the use of fluorigenic labeling in high-speed liquid chromatography, which is relevant for the analysis of compounds like this compound. This technique enhances the detection of various compounds, including those containing fluorine, in environmental and pharmaceutical samples (Frei & Lawrence, 1973).

Scientific Research Applications of this compound

Herbicidal Activity

3-Chloro-4-fluorobenzoylthiourea, derived from this compound, shows potential in herbicidal applications. Liu Chang-chun (2006) synthesized this compound and demonstrated its effectiveness as a herbicide, suggesting agricultural uses for this compound derivatives (Liu Chang-chun, 2006).

Environmental Monitoring

Zeng et al. (2019) developed a method for visual detection of fluoride ions using mixed lanthanide metal-organic frameworks, facilitated by a smartphone. This research indicates the relevance of fluoride derivatives, like this compound, in environmental monitoring and public health (Zeng et al., 2019).

Toxicological Studies

Stratford, Riley, and Ramsden (2011) studied the toxicological implications of halogen substitution and dibenzodioxin formation during tyrosinase-catalyzed oxidation of halocatechols, including fluorinated compounds. Their research provides insights into the environmental and health impacts of compounds like this compound (Stratford et al., 2011).

Magnetic Resonance Spectroscopy

Schaefer et al. (1977) explored the use of benzoyl fluoride derivatives in magnetic resonance spectroscopy. Their study on the sensitivity of fluorine shifts to intramolecular interactions in these compounds is pertinent to understanding the properties of this compound (Schaefer et al., 1977).

Polymer Synthesis

Kawaguchi and Morikawa (2018) synthesized poly(ether ketone)s using bis(aromatic fluoride) compounds. The study demonstrates the role of fluorinated benzoyl compounds, similar to this compound, in advanced material synthesis (Kawaguchi & Morikawa, 2018).

Fluoride Removal Technologies

Research by Luo and Inoue (2004) on the removal of fluoride ions using metal(III)-loaded amberlite resins is relevant for understanding the environmental management of fluorine-containing compounds like this compound. This study highlights methods for mitigating the impact of fluoride compounds on water resources (Luo & Inoue, 2004).

Microwave Spectrum and Internal Rotation

Larsen, Pedersen, and Sørensen (1988) researched the microwave spectrum and potential for internal rotation of 3-fluorobenzoyl fluoride, which shares structural features with this compound. This work contributes to the understanding of molecular dynamics in such compounds (Larsen et al., 1988).

High-Speed Liquid Chromatography

Frei and Lawrence (1973) discussed fluorigenic labeling in high-speed liquid chromatography, a technique that can be applied to analyze compounds like this compound. This method improves the detection and analysis of various substances, including those containing fluorine (Frei & Lawrence, 1973).

Mechanism of Action

Target of Action

As a benzoyl fluoride compound, it is likely to interact with various biological macromolecules due to its electrophilic nature .

Mode of Action

Benzoyl fluoride compounds are generally known for their reactivity towards nucleophiles, such as amines and alcohols, in biological systems . This reactivity can lead to the formation of amides and esters, respectively, which can alter the function of the target molecules .

Biochemical Pathways

Given its potential reactivity with biological macromolecules, it could influence a variety of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Like other small organic molecules, its absorption and distribution in the body would be influenced by factors such as its lipophilicity, molecular size, and charge . Its metabolism and excretion would depend on its chemical reactivity and the specific metabolic pathways present in the organism .

Result of Action

Its reactivity with biological macromolecules could potentially lead to changes in their function, which could have downstream effects on cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Chloro-4-fluorobenzoyl fluoride. For instance, its reactivity might be enhanced in environments with a high concentration of nucleophiles . Additionally, its stability could be affected by factors such as temperature and pH .

Safety and Hazards

3-Chloro-4-fluorobenzoyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future directions for 3-Chloro-4-fluorobenzoyl fluoride involve expanding its synthetic applications . There is a high demand for fluorinated organic compounds in the pharmaceutical and agrochemical industries, and alkyl fluorides like this compound are becoming popular building blocks . Significant progress has been made with the introduction of methods that apply this compound pool in reactions maintaining the C(sp3)-F bond .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, which are structurally similar to 3-Chloro-4-fluorobenzoyl fluoride, typically react via an SN2 pathway . This suggests that this compound might interact with enzymes, proteins, and other biomolecules in a similar manner .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway . This suggests that this compound might exert its effects at the molecular level through similar mechanisms .

properties

IUPAC Name |

3-chloro-4-fluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTKNPFAROLZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600602 | |

| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80277-51-6 | |

| Record name | 3-Chloro-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1628653.png)